molecular formula C8H11NO3S2 B186839 Morpholine, 4-(2-thienylsulfonyl)- CAS No. 79279-29-1

Morpholine, 4-(2-thienylsulfonyl)-

Cat. No.: B186839
CAS No.: 79279-29-1
M. Wt: 233.3 g/mol
InChI Key: KUWMYLJUWYMTMY-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-thienylsulfonyl)-: is an organic compound that features a morpholine ring substituted with a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(2-thienylsulfonyl)- typically involves the reaction of morpholine with a thienylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of Morpholine, 4-(2-thienylsulfonyl)- can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(2-thienylsulfonyl)- undergoes various types of chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Morpholine, 4-(2-thienylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-thienylsulfonyl)- involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Morpholine, 4-(2-thienylsulfonyl)- is unique due to the presence of both the morpholine ring and the thienylsulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler analogs .

Properties

IUPAC Name

4-thiophen-2-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c10-14(11,8-2-1-7-13-8)9-3-5-12-6-4-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWMYLJUWYMTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390104
Record name Morpholine, 4-(2-thienylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79279-29-1
Record name Morpholine, 4-(2-thienylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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